molecular formula C11H17NO4S3 B2886247 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1706155-02-3

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2886247
CAS RN: 1706155-02-3
M. Wt: 323.44
InChI Key: PJPJUGJKAREGTK-UHFFFAOYSA-N
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Description

The compound “1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has sulfonyl (-SO2-) groups attached to a 5-ethylthiophen-2-yl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups could potentially influence the overall shape and properties of the molecule due to their electron-withdrawing nature .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl groups are typically quite stable but can participate in certain types of reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl groups and the pyrrolidine ring would likely contribute to these properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Aminoindolizine and Pyrrolo[2,1-a]isoquinoline Derivatives : A study by Tominaga et al. (1992) explored the synthesis of aminoindolizine and pyrrolo[2,1-a]isoquinoline derivatives using a formal [3 + 3] cycloaddition reaction. This process involved pyridinium N-ylides and sulfonamides, highlighting the potential of sulfonamide derivatives in synthesizing complex heterocyclic compounds (Tominaga, Ueda, Ogata, & Kohra, 1992).

  • Methylsulfenylation of Pyrroles and Indoles : Research by Gilow et al. (1991) involved methylsulfenylation of pyrroles and indoles, using 1-(methylthio)morpholine and acid catalysts. This study underscores the relevance of sulfonyl compounds in the modification of pyrroles and indoles, which are significant in pharmaceutical chemistry (Gilow, Brown, Copeland, & Kelly, 1991).

  • Tosvinyl and Besvinyl Protecting Groups : Petit et al. (2014) investigated the use of 2-(4-methylphenylsulfonyl)ethenyl groups (tosvinyl, Tsv) for protecting NH groups in imides, azinones, nucleosides, sultams, and lactams. The study highlights the applicability of sulfonyl-based groups in protecting sensitive functional groups during chemical reactions (Petit, Bosch, Font, Mola, Costa, & Vilarrasa, 2014).

Photoreactions and Radical Alkenylation

  • Photochemically Induced Radical Alkenylation : Amaoka et al. (2014) demonstrated the direct alkenylation of C(sp3)–H bonds using photo-irradiation, with benzophenone and bis(phenylsulfonyl)ethylene. This study presents an innovative, metal-free approach for substituting various C–H bonds with sulfonylalkene units, useful in synthesizing complex natural products and pharmaceuticals (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Advanced Chemical Syntheses

  • Synthesis of 1-(Arylsulfonyl)pyrrolidines : Smolobochkin et al. (2017) researched the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This indicates the role of sulfonyl compounds in creating pyrrolidine derivatives, which have various applications in medicinal chemistry (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in the body. Without specific context or research data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. Generally, safety data would be determined through laboratory testing and safety trials .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential drug candidate, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S3/c1-3-9-4-5-11(17-9)19(15,16)12-7-6-10(8-12)18(2,13)14/h4-5,10H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPJUGJKAREGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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